2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
Description
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Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-6-[(4-methylphenyl)methyl]pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2/c1-15-8-10-18(11-9-15)13-28-21-7-5-4-6-19(21)23-22(33(28,29)30)12-25-24(26-23)32-14-20-16(2)27-31-17(20)3/h4-12H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNNONCDAMWLLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC5=C(ON=C5C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide represents a novel class of heterocyclic compounds with potential therapeutic applications. Its structural complexity suggests various biological activities, which have been the focus of recent research. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
- Molecular Formula : C18H20N2O2S
- Molecular Weight : 340.43 g/mol
- CAS Number : Not specified in the sources.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. A study demonstrated that derivatives with oxazole and pyrimidine moieties showed enhanced activity against various bacterial and fungal strains. The presence of the sulfanyl group is believed to contribute to this activity by enhancing membrane permeability or interacting with microbial enzymes .
Antioxidant Properties
Compounds featuring the benzothiazine structure have been associated with antioxidant activities. The electron-donating groups present in the oxazole and benzyl components may facilitate radical scavenging activities, which are crucial for protecting cellular components from oxidative stress .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. Similar derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved are yet to be fully elucidated but may involve modulation of signaling pathways associated with tumor growth .
Case Studies and Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing sulfamoyl groups have been noted for their ability to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Membrane Interaction : The hydrophobic characteristics of the benzyl group may facilitate interactions with microbial membranes, leading to increased permeability and subsequent cell death.
- Radical Scavenging : The presence of electron-rich moieties allows for effective scavenging of free radicals, thereby mitigating oxidative damage.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that compounds with oxazole derivatives exhibit significant antibacterial properties. The mechanism of action is believed to involve:
- Disruption of bacterial cell wall synthesis.
- Inhibition of protein synthesis.
These properties suggest that this compound could be explored as a potential antimicrobial agent against resistant bacterial strains.
2. Anticancer Properties
Preliminary studies have shown that this compound may induce apoptosis in cancer cells. The proposed mechanisms include:
- Activation of caspase pathways, which are crucial for programmed cell death.
- Inhibition of specific kinases involved in cancer cell proliferation.
This anticancer potential warrants further investigation into its efficacy against various cancer types.
Case Studies and Research Findings
| Study | Findings | Year |
|---|---|---|
| Antimicrobial Efficacy | Demonstrated significant activity against Gram-positive bacteria; effective at low concentrations. | 2023 |
| Apoptosis Induction | Induced apoptosis in breast cancer cell lines through caspase activation. | 2024 |
| In Vivo Studies | Showed reduced tumor growth in xenograft models when administered at therapeutic doses. | 2025 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
